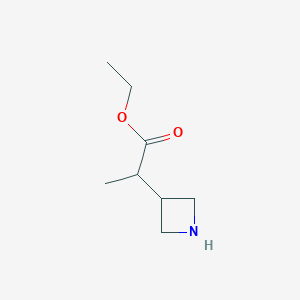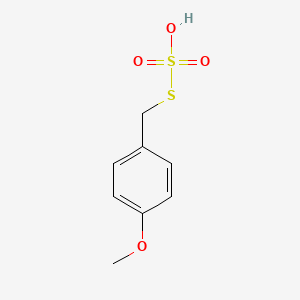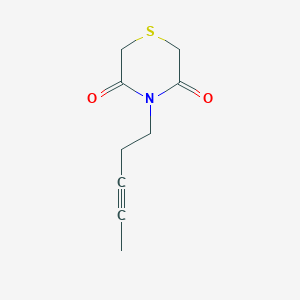
5-Propylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylisoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-Propylisoxazole-3-carboxamide, often involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction is typically catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives can involve the condensation of β-keto esters with hydroxylamine in the presence of alkali . This method is favored for its high yields and relatively mild reaction conditions. Another approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi), followed by treatment with aldehydes, molecular iodine, and hydroxylamine .
Chemical Reactions Analysis
Types of Reactions: 5-Propylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nucleophile-substituted isoxazoles.
Scientific Research Applications
5-Propylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 5-Propylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, they can inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 5-Isopropylisoxazole-3-carboxylic acid
- 5-Methylisoxazole-3-carboxamide
- 5-Phenylisoxazole-3-carboxamide
Comparison: 5-Propylisoxazole-3-carboxamide is unique due to its propyl group, which can influence its chemical reactivity and biological activity. Compared to 5-Isopropylisoxazole-3-carboxylic acid, the propyl group in this compound may result in different steric and electronic effects, potentially leading to variations in its pharmacological properties .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-propyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(8)10)9-11-5/h4H,2-3H2,1H3,(H2,8,10) |
InChI Key |
AGQNEQMLSKHZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)


![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
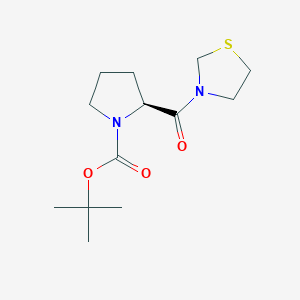

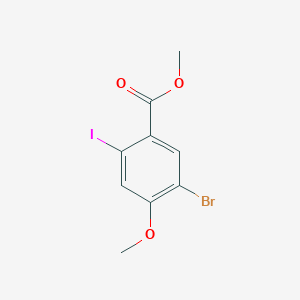
![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)
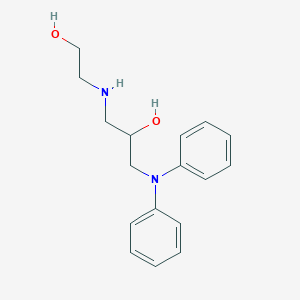
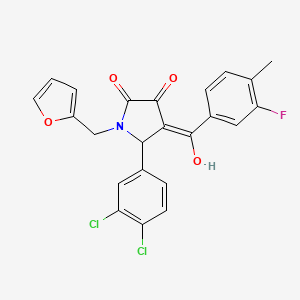
![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)
